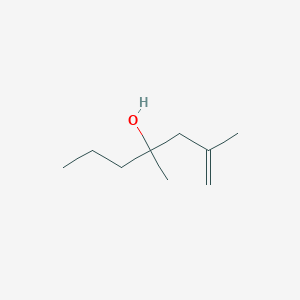
2,4-Dimethyl-1-hepten-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1-hepten-4-ol is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Volatile Metabolite Profiling
2,4-Dimethyl-1-hepten-4-ol has been identified as a significant volatile metabolite in studies examining grain contamination. Research indicates that this compound can be produced by certain fungi, contributing to the aroma profile of contaminated grains. It has been used in gas chromatography and mass spectrometry analyses to differentiate between infected and non-infected samples . The ability to profile such metabolites is crucial for food safety and quality control.
2. Agricultural Applications
In agriculture, this compound's role as a volatile organic compound can influence pest behavior and plant responses. Its presence in plant emissions may attract beneficial insects or deter pests, thus playing a potential role in integrated pest management strategies .
3. Pharmaceutical Research
The compound has also been investigated for its potential pharmaceutical applications. Studies have highlighted its use as a biochemical probe to explore enzyme mechanisms and metabolic pathways due to its ability to form covalent bonds with enzymes . This property makes it valuable in drug development processes where understanding enzyme interactions is crucial.
Case Studies
Case Study 1: Grain Spoilage Analysis
A study conducted on durum wheat kernels contaminated with fungi revealed that this compound was among the key volatile compounds produced during spoilage. The research employed advanced analytical techniques to monitor changes in volatile profiles over time, demonstrating how this compound can serve as an indicator of fungal contamination .
Case Study 2: Insect Attraction Studies
Research examining plant volatiles found that this compound could influence insect behavior. In controlled experiments, the compound was shown to attract specific beneficial insects while repelling pests, suggesting its potential utility in organic farming practices aimed at enhancing crop protection without synthetic pesticides .
Propiedades
Número CAS |
19549-94-1 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
2,4-dimethylhept-1-en-4-ol |
InChI |
InChI=1S/C9H18O/c1-5-6-9(4,10)7-8(2)3/h10H,2,5-7H2,1,3-4H3 |
Clave InChI |
LGIOTEKOCNBIKO-UHFFFAOYSA-N |
SMILES |
CCCC(C)(CC(=C)C)O |
SMILES canónico |
CCCC(C)(CC(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















